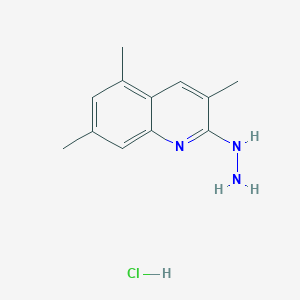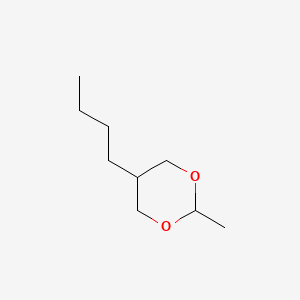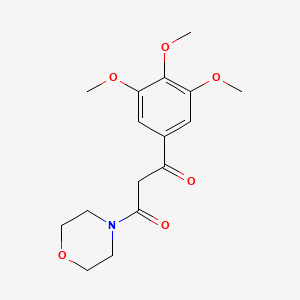
Acetophenone, 2-(morpholinocarbonyl)-3',4',5'-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is a complex organic compound that belongs to the class of acetophenone derivatives This compound is characterized by the presence of a morpholinocarbonyl group and three methoxy groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- typically involves the reaction of 3’,4’,5’-trimethoxyacetophenone with morpholine and a suitable carbonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, carbonylating agents such as phosgene or triphosgene, and solvents like dichloromethane or toluene. The reaction is often conducted at elevated temperatures to facilitate the formation of the morpholinocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. The industrial production process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- involves its interaction with specific molecular targets. The morpholinocarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The methoxy groups may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler derivative without the morpholinocarbonyl and methoxy groups.
3’,4’,5’-Trimethoxyacetophenone: Lacks the morpholinocarbonyl group but has the same methoxy substitution pattern.
Morpholinocarbonyl derivatives: Compounds with similar morpholinocarbonyl groups but different aromatic or aliphatic backbones.
Uniqueness
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is unique due to the combination of the morpholinocarbonyl group and the trimethoxy substitution pattern on the phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other acetophenone derivatives and related compounds.
Eigenschaften
CAS-Nummer |
23771-26-8 |
|---|---|
Molekularformel |
C16H21NO6 |
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H21NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
HKOKZLSLRGZVPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




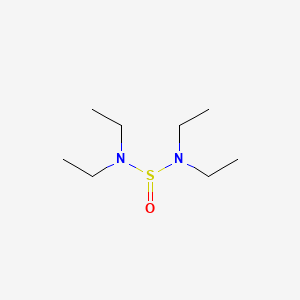
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

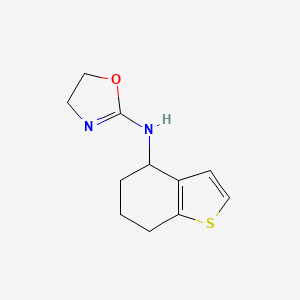
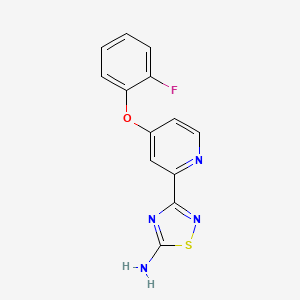
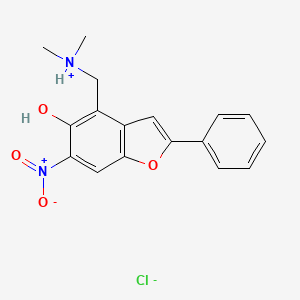
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
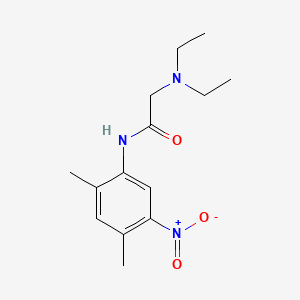
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

